Ep vinyl quinidine
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Overview
Description
Ep vinyl quinidine, also known as 3-Epiquinine, is an epi-vinyl stereoisomer of quinidine. Quinidine is an antiarrhythmic agent that is also used in malaria research. This compound shares similar properties with quinidine but has unique stereochemical characteristics that make it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ep vinyl quinidine is synthesized through the base-catalyzed epimerization of quinineThe reaction conditions typically include the use of strong bases and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities. The production is carefully monitored to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Ep vinyl quinidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinidine N-oxide.
Reduction: Reduction reactions can convert this compound to its dihydro analogs.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions
Major Products:
Oxidation: Quinidine N-oxide.
Reduction: Dihydroquinidine.
Substitution: Various substituted quinidine derivatives
Scientific Research Applications
Ep vinyl quinidine has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: this compound is researched for its potential use in treating arrhythmias and malaria.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
Ep vinyl quinidine is compared with other similar compounds such as quinidine, quinine, and their dihydro analogs. While all these compounds share a quinoline core structure, this compound’s unique stereochemistry sets it apart. It has different pharmacokinetic properties and biological activities compared to its analogs .
Comparison with Similar Compounds
- Quinidine
- Quinine
- Dihydroquinidine
- Dihydroquinine
Ep vinyl quinidine’s unique properties and wide range of applications make it a valuable compound in scientific research and industrial applications. Its distinct stereochemistry and biological activities continue to be subjects of extensive study.
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m1/s1 |
InChI Key |
LOUPRKONTZGTKE-ITHTXLDVSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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